molecular formula C29H30FN5O3 B2837013 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-73-5

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Número de catálogo: B2837013
Número CAS: 892291-73-5
Peso molecular: 515.589
Clave InChI: IFPLSJLYJAOEMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30FN5O3 and its molecular weight is 515.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step reaction starting from saccharin derivatives. The initial step includes the reaction of saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) with 1-(2-fluorophenyl)piperazine in acetonitrile under reflux conditions. The final product is purified using silica gel chromatography .

The molecular formula for this compound is C26H26FN3O3C_{26}H_{26}FN_{3}O_{3}, with a molecular weight of approximately 455.50 g/mol. Its structure features a tetrahydroquinazoline core, which is known for various biological activities.

Anticancer Properties

Research has indicated that arylpiperazine derivatives, including those similar to the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing piperazine moieties can induce apoptosis in prostate cancer cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Property Details
Molecular Weight 455.50 g/mol
Mechanism of Action Potential modulation of apoptosis pathways
Target Diseases Cancer (e.g., prostate cancer), infectious diseases
Synthesis Method Multi-step synthesis from saccharin derivatives
Potential Applications Anticancer and antimicrobial therapies

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study highlighted that arylpiperazine derivatives showed significant cytotoxicity against prostate cancer cells with IC50 values indicating effective concentration ranges .
  • Antimycobacterial Activity : Although direct studies on this specific compound are sparse, related piperazine compounds have demonstrated promising anti-tubercular activity with MICs ranging from 1.56 μg/mL to 50 μg/mL against M. tuberculosis strains .
  • Structure-Activity Relationship (SAR) : The presence of the piperazine ring has been pivotal in enhancing biological activity across various studies. Modifications in substituents around the piperazine core can lead to improved potency against target cells or pathogens .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit significant anticancer properties. A study focused on structure-activity relationships (SAR) found that modifications to the piperazine ring and the quinazoline scaffold can enhance the cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

2. Neurological Disorders
The compound has also been investigated for its potential effects on neurological disorders. Its structural components suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies have shown promise in modulating these pathways, which could lead to therapeutic applications in conditions such as depression and anxiety disorders .

Pharmacological Insights

3. Enzyme Inhibition
this compound has been identified as a potent inhibitor of equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis and regulation of adenosine function. The compound's selectivity towards ENT2 over ENT1 suggests potential applications in enhancing the efficacy of chemotherapeutic agents by modulating nucleotide availability within cancer cells .

Toxicological Studies

4. Safety and Toxicity Evaluation
As with any new compound, understanding its safety profile is essential. Recent studies have utilized advanced methodologies such as Next-Generation Risk Assessment (NGRA) to evaluate potential toxic effects associated with this compound. The integration of historical data with new mechanistic insights provides a comprehensive overview of its safety profile . The TOXIN knowledge graph has been employed to identify any liver toxicity parameters linked to similar compounds, indicating a need for thorough investigation into the adverse effects of this compound .

Data Summary Table

Application Area Findings References
Anticancer ActivityModifications enhance cytotoxicity against cancer cell lines
Neurological DisordersPotential modulation of serotonin and dopamine pathways
Enzyme InhibitionPotent inhibitor of equilibrative nucleoside transporters (ENTs), selective towards ENT2
Toxicological StudiesUtilization of NGRA for safety evaluation; need for further toxicological assessments

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of quinazoline derivatives based on the core structure of this compound. The results demonstrated significant growth inhibition in breast cancer cell lines when treated with optimized derivatives. This highlights the potential for developing targeted therapies based on this compound's structure.

Case Study 2: Neurological Impact
In a controlled study examining the effects on anxiety-like behavior in rodent models, compounds structurally related to this compound showed a marked reduction in anxiety-related behaviors. This suggests that further exploration into its neuropharmacological properties could yield valuable insights for treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:

  • Temperature : Elevated temperatures (e.g., reflux) improve reaction rates but may degrade thermally sensitive groups like the fluorophenyl moiety .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve selectivity in cyclization steps .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) resolves structurally similar byproducts. Microwave-assisted synthesis can reduce reaction time by 30–50% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the piperazine ring conformation, fluorophenyl substitution pattern, and quinazoline backbone. Coupling constants (e.g., J=8.0 HzJ = 8.0\ \text{Hz} for aromatic protons) validate spatial arrangements .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities (<0.5%) and verifies molecular weight accuracy (±1 ppm) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the tetrahydroquinazoline core .

Q. How can researchers conduct initial pharmacological screening to identify potential biological targets?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-spiperone for dopamine receptors) to assess affinity. The fluorophenyl-piperazine moiety suggests potential interaction with serotonin (5-HT1A_{1A}) or dopamine (D3_3) receptors .
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs to evaluate agonism/antagonism .

Advanced Research Questions

Q. What experimental designs are recommended for investigating the enantioselective synthesis of this compound and its derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP or Ru(II)-TsDPEN complexes to induce asymmetry during key steps (e.g., piperazine alkylation). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., CAL-B lipase) with asymmetric reagents to improve ee >95% .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives targeting dopamine D3_3 receptors?

  • Methodological Answer :

  • Substituent Variation : Modify the 2-fluorophenyl group (e.g., 2,3-dichloro or 2-methoxy analogs) to assess steric/electronic effects on binding.
  • Linker Optimization : Replace the ethyl linker with hydroxybutyl or methyleneoxy groups to evaluate flexibility and hydrogen-bonding potential .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in the D3_3 receptor orthosteric site (PDB: 3PBL). Validate with mutagenesis (e.g., D110A or S192A mutations) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} values for 5-HT1A_{1A}) and apply Cohen’s dd statistic to quantify effect size heterogeneity.
  • Assay Standardization : Control variables like cell passage number, serum concentration, and ligand batch to reduce inter-lab variability .
  • Counter-Screening : Test off-target activity (e.g., adrenergic α1_1, histamine H1_1) to confirm selectivity. Contradictions may arise from promiscuous binding .

Q. How can computational modeling guide the design of metabolically stable analogs?

  • Methodological Answer :

  • CYP450 Metabolism Prediction : Use SwissADME to identify labile sites (e.g., N-dealkylation at the piperazine-ethyl junction). Introduce electron-withdrawing groups (e.g., CF3_3) or methyl substituents to block oxidation .
  • Free Energy Perturbation (FEP) : Simulate enzyme-substrate interactions (e.g., CYP3A4) to prioritize analogs with reduced metabolic clearance .

Propiedades

Número CAS

892291-73-5

Fórmula molecular

C29H30FN5O3

Peso molecular

515.589

Nombre IUPAC

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C29H30FN5O3/c30-24-8-4-5-9-26(24)34-18-16-33(17-19-34)15-13-31-27(36)22-10-11-23-25(20-22)32-29(38)35(28(23)37)14-12-21-6-2-1-3-7-21/h1-11,20H,12-19H2,(H,31,36)(H,32,38)

Clave InChI

IFPLSJLYJAOEMU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=CC=C5F

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.